N-(3-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazoquinazoline core, which is known for its biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
Target of Action
The primary target of N-(3-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide, also known as F6548-4006, are the prolyl-4-hydroxylase domain (PHD) enzymes . These enzymes play a crucial role in the degradation of hypoxia-inducible factors (HIFs), which are transcription factors that activate target genes involved in erythropoiesis .
Mode of Action
F6548-4006 inhibits the enzyme activity of all three human PHD isozymes, PHD1, PHD2, and PHD3, with similar low nanomolar inhibitory constant values . This inhibition is competitive with the endogenous cofactor 2-oxoglutarate and is insensitive to free iron concentration . As a result, the inhibition of PHDs by F6548-4006 leads to the stabilization of HIF-1 α and HIF-2 α .
Biochemical Pathways
The stabilization of HIFs by F6548-4006 affects the erythropoiesis pathway. Under normal oxygen conditions, HIFs are degraded by PHDs. When phds are inhibited by f6548-4006, hifs are stabilized and can activate target genes that increase erythropoietin (epo) synthesis . This results in the production of new red blood cells (RBCs) .
Result of Action
The molecular and cellular effects of F6548-4006’s action include the time- and concentration-dependent stabilization of HIF-1 α and HIF-2 α in Hep 3B cells, which in turn results in the synthesis and secretion of EPO . In vivo, a single oral dose of F6548-4006 in rats potently increases circulating levels of EPO, and daily oral dosing for 14 days increases RBC indices in healthy rats and in the 5/6 nephrectomy model of chronic kidney disease (CKD) .
Action Environment
The action, efficacy, and stability of F6548-4006 can be influenced by environmental factors such as oxygen levels and iron concentration. For instance, the inhibition of PHDs by F6548-4006 is competitive with the endogenous cofactor 2-oxoglutarate and is insensitive to free iron concentration . This suggests that the action of F6548-4006 may be robust against variations in these environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Sulfanyl Group:
Coupling with the Methoxyphenyl Group: This step involves the use of coupling reagents such as EDCI or DCC to form the final amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide: This compound shares structural similarities with other imidazoquinazoline derivatives.
This compound: Similar compounds may include other derivatives with different substituents on the phenyl or imidazoquinazoline rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O5S/c1-38-20-12-10-18(11-13-20)16-30-25(35)15-24-28(37)34-27(32-24)22-8-3-4-9-23(22)33-29(34)40-17-26(36)31-19-6-5-7-21(14-19)39-2/h3-14,24H,15-17H2,1-2H3,(H,30,35)(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFQNGTYGKVVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.